molecular formula C13H13N3O2 B270476 2-ethoxy-N-(2-pyridinyl)nicotinamide

2-ethoxy-N-(2-pyridinyl)nicotinamide

Cat. No.: B270476
M. Wt: 243.26 g/mol
InChI Key: AYUBJCAFWMBNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-N-(2-pyridinyl)nicotinamide is a nicotinamide derivative characterized by an ethoxy group at the 2-position of the nicotinamide core and a 2-pyridinyl substituent on the amide nitrogen. The ethoxy group introduces steric bulk and electron-donating properties, which may influence solubility, metabolic stability, and binding affinity compared to simpler analogs like nicotinamide itself.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-ethoxy-N-pyridin-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-2-18-13-10(6-5-9-15-13)12(17)16-11-7-3-4-8-14-11/h3-9H,2H2,1H3,(H,14,16,17)

InChI Key

AYUBJCAFWMBNGX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=N2

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Key Structural Analogs:
Compound Name Substituents (Nicotinamide Core) Key Differences vs. Target Compound
2-Chloro-N-(2-pyridinyl)nicotinamide Cl at C2, pyridinyl at N Chloro (electron-withdrawing) vs. ethoxy (electron-donating)
2-Chloro-N-methoxy-N,5-dimethylnicotinamide Cl at C2, methoxy at N, methyl at C5 Multiple substituents (Cl, OMe, Me) vs. ethoxy and pyridinyl
Alkyl 2-cyano-2-(2-pyridinyl)ethenyl derivatives Cyano, pyridinyl, alkyl esters Different backbone (ethenyl linkage) and functional groups

Key Observations:

  • Steric Effects: The ethoxy group in the target compound is bulkier than chloro or methoxy substituents, possibly reducing metabolic clearance but limiting membrane permeability .

Analytical Characterization

The UPLC-MS/MS method described in achieves high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery (84.6–108.6%) for nicotinamide analogs. Key parameters include:

  • Extraction: 10% methanol-water, 20-minute ultrasonication.
  • Chromatography: C18 column, gradient elution.
  • Mass Detection: MRM mode with precursor/product ion transitions specific to the compound’s fragmentation pattern .

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